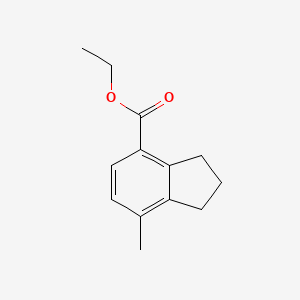

ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-3-15-13(14)12-8-7-9(2)10-5-4-6-11(10)12/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUHUGVNICWMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CCCC2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5072228 | |

| Record name | 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71042-72-3 | |

| Record name | Ethyl 2,3-dihydro-7-methyl-1H-indene-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71042-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071042723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indene-4-carboxylic acid, 2,3-dihydro-7-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5072228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate, a valuable intermediate in pharmaceutical research and development. The synthesis involves a multi-step process, commencing with the formation of the indene core structure followed by esterification. This document details the proposed synthetic pathway, experimental protocols for key reactions, and presents relevant data in a structured format for clarity and comparative analysis.

Synthetic Pathway Overview

The synthesis of this compound can be conceptually approached through a two-stage process:

-

Formation of the 7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid core: This is the crucial step in building the bicyclic indenecarboxylic acid structure. A plausible and referenced method involves the reaction of an enamine with an α,β-unsaturated ester. Specifically, the reaction between 1-pyrrolidino-1-cyclopentene and ethyl sorbate has been suggested as a viable route.[1] This reaction likely proceeds through a Michael addition followed by an intramolecular aldol-type condensation and subsequent aromatization to yield the indene ring system.

-

Esterification: The resulting 7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid is then converted to its corresponding ethyl ester. This is a standard transformation in organic synthesis and can be achieved through various methods, with Fischer-Speier esterification being a common and effective choice.

The overall synthetic workflow is depicted in the diagram below.

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Synthesis of 7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid (Hypothetical Protocol)

This protocol is based on the principles of the Stork enamine alkylation and subsequent cyclization.

Materials:

-

Cyclopentanone

-

Pyrrolidine

-

Ethyl sorbate

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium hydroxide (NaOH), aqueous solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve cyclopentanone and a slight molar excess of pyrrolidine in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Remove the toluene under reduced pressure to yield the crude 1-pyrrolidino-1-cyclopentene.

-

Michael Addition and Cyclization: Dissolve the crude enamine in a suitable aprotic solvent such as acetonitrile or DMF. Cool the solution in an ice bath. Add ethyl sorbate dropwise to the cooled enamine solution with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to promote cyclization and aromatization. The progress of the reaction should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Hydrolysis and Work-up: After the reaction is complete, cool the mixture and add an aqueous solution of hydrochloric acid to hydrolyze the intermediate iminium salt and any remaining enamine. Stir the mixture vigorously. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

-

Purification: The crude 7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Esterification to this compound

This protocol follows the Fischer-Speier esterification method.

Materials:

-

7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid

-

Ethanol, absolute

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Diethyl ether

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data

As specific experimental data for the proposed synthetic route is not available in the cited literature, the following table presents the key physical and chemical properties of the target compound.

| Property | Value | Reference |

| CAS Number | 71042-72-3 | [2][3] |

| Molecular Formula | C₁₃H₁₆O₂ | [2][3] |

| Molecular Weight | 204.26 g/mol | [3] |

| Appearance | Not specified | |

| Purity | ≥97% (commercially available) | [3] |

Signaling Pathways and Logical Relationships

The core of the proposed synthesis relies on fundamental principles of organic reactivity. The initial enamine formation enhances the nucleophilicity of the α-carbon of the original ketone, enabling it to participate in a Michael addition. The subsequent intramolecular condensation is a classic ring-forming reaction.

Figure 2: Logical relationship of key steps in the formation of the indene core.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through the formation of the corresponding carboxylic acid followed by esterification. While a detailed, peer-reviewed protocol for the proposed enamine-based route is not publicly available, the principles of the Stork enamine alkylation and Fischer esterification provide a solid foundation for developing a successful synthetic procedure. The information and protocols provided in this guide are intended to assist researchers in the design and execution of experiments for the synthesis of this important pharmaceutical intermediate. Further optimization and characterization of intermediates and the final product are recommended for any practical application.

References

An In-depth Technical Guide to Ethyl 7-Methyl-2,3-dihydro-1H-indene-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Properties

Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate, with the CAS number 71042-72-3, is a substituted indene derivative. Its fundamental chemical and physical properties are summarized below.[1]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆O₂ | [1] |

| Molecular Weight | 204.26 g/mol | [1] |

| CAS Number | 71042-72-3 | [1] |

| Purity | ≥97% (commercially available) | [1] |

| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |

| Storage | Room temperature | [1] |

1.1. Computational Data

Computational models provide theoretical insights into the behavior of a molecule. The following data has been calculated for this compound:

| Parameter | Value | Source |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.66042 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

1.2. Spectroscopic Data

Synthesis

A synthetic route for this compound has been reported in the literature. The synthesis involves the reaction of 1-(1-pyrrolidino)cyclopentene with ethyl sorbate, followed by aromatization with sulfur. While the detailed experimental protocol is not available, a general workflow can be outlined.

2.1. Synthetic Workflow

The following diagram illustrates the logical steps for the synthesis of this compound based on the known reaction.

2.2. Experimental Considerations

-

Cycloaddition: This step likely involves a Diels-Alder type reaction between the enamine (1-(1-pyrrolidino)cyclopentene) and the diene (ethyl sorbate). Reaction conditions would need to be optimized in terms of solvent and temperature to favor the desired cycloaddition product.

-

Aromatization: The use of sulfur for aromatization is a classical method. This step typically requires heating the intermediate with elemental sulfur, leading to the elimination of hydrogen sulfide. Appropriate safety precautions for handling sulfur and hydrogen sulfide are essential.

-

Purification: The final product would likely require purification, for which techniques such as column chromatography or distillation would be suitable.

Potential Biological Activities and Applications

While there is no specific biological data available for this compound, the 2,3-dihydro-1H-indene scaffold is present in numerous biologically active molecules. Structure-activity relationship (SAR) studies of related compounds suggest several potential therapeutic applications.

3.1. Overview of Potential Applications

The diagram below outlines the potential therapeutic areas for which 2,3-dihydro-1H-indene derivatives have been investigated.

-

Anti-inflammatory Activity: Certain 2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives have shown potent inhibitory effects on the adhesion of monocytes to colon epithelial cells, a key event in inflammatory bowel disease (IBD).[2]

-

Anticancer Activity: A number of dihydro-1H-indene derivatives have been designed and evaluated as tubulin polymerization inhibitors.[3][4] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

-

Neuroprotective Effects: Benzylidene-2,3-dihydro-1H-inden-1-one derivatives have been studied as inhibitors of tau amyloid fiber formation, which is implicated in neurodegenerative disorders such as Alzheimer's disease.[5]

Given these findings, this compound could serve as a valuable building block or lead compound for the development of novel therapeutics in these areas. Further research is warranted to explore its specific biological profile.

Conclusion

This compound is a chemical compound with potential for further investigation in medicinal chemistry and materials science. This guide has summarized the currently available information on its chemical properties and synthesis. The lack of comprehensive experimental data highlights an opportunity for further research to fully characterize this molecule and explore its potential applications, particularly in the context of the known biological activities of the 2,3-dihydro-1H-indene scaffold.

Disclaimer

This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted with appropriate safety precautions and in accordance with established protocols.

References

- 1. chemscene.com [chemscene.com]

- 2. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate (CAS 71042-72-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate, with the CAS number 71042-72-3, is a substituted indane derivative. This document provides a comprehensive technical overview of its chemical and physical properties, a detailed synthesis protocol, and available spectroscopic data. To date, public domain literature and databases lack specific information regarding the biological activity, pharmacological profile, and involvement in signaling pathways of this particular molecule. This guide is intended to serve as a foundational resource for researchers interested in the chemical attributes of this compound and as a starting point for potential future investigations into its biological relevance.

Chemical and Physical Properties

This compound is a small organic molecule with a molecular weight of 204.26 g/mol and the chemical formula C₁₃H₁₆O₂.[1][2] Its structure consists of a dihydroindene core, which is a bicyclic system composed of a benzene ring fused to a cyclopentane ring. The molecule is further functionalized with a methyl group at the 7-position and an ethyl carboxylate group at the 4-position.

A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 71042-72-3 | [1][2] |

| Molecular Formula | C₁₃H₁₆O₂ | [1][2] |

| Molecular Weight | 204.26 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Synonyms | Ethyl 7-methyl-4-indancarboxylate, 7-methyl-2,3-dihydro-1H-indene-4-carboxylic acid ethyl ester | [1] |

| Boiling Point | 110-112 °C at 0.45 Torr | |

| Density | 1.079 ± 0.06 g/cm³ | |

| Appearance | Not specified (likely a liquid or low-melting solid) | |

| Solubility | Not specified (expected to be soluble in organic solvents) |

Synthesis and Experimental Protocols

Synthetic Route

A likely synthetic pathway involves a Diels-Alder reaction followed by aromatization. The general workflow for this type of synthesis is depicted below.

Caption: General synthetic workflow for indane derivatives.

Experimental Protocol (Based on Patent Literature)

The following protocol is adapted from available descriptions and provides a likely method for the synthesis of the title compound.

Step 1: Diels-Alder Reaction

-

In a suitable reaction vessel, combine 1-pyrrolidino-1-cyclopentene and ethyl sorbate.

-

The reaction is typically carried out in a non-polar solvent.

-

The mixture is heated to facilitate the [4+2] cycloaddition, yielding a bicyclic intermediate.

-

The solvent is removed under reduced pressure. The crude product may be used in the next step without further purification.

Step 2: Aromatization

-

To the crude intermediate from Step 1, add sulfur.

-

The mixture is heated to a high temperature (e.g., 250 °C) for a period of time (e.g., 2 hours) to effect aromatization.

-

After the reaction is complete, the desired product, this compound, is isolated and purified by distillation under reduced pressure.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available in the public domain. However, some ¹H NMR data has been reported.

| Data Type | Details |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.76 (d, J = 7.6 Hz, 1H), 7.03 (d, J = 8.0 Hz, 1H), 4.34 (q, J = 7.2 Hz, 2H), 3.30 (t, J = 7.6 Hz, 2H), 2.84 (t, J = 7.6 Hz, 2H), 2.30 (s, 3H) |

| ¹³C NMR | Data not available in searched resources. |

| Mass Spectrometry | Data not available in searched resources. |

| Infrared Spectroscopy | Data not available in searched resources. |

Biological Activity and Drug Development Applications

Extensive searches of scientific literature and chemical databases, including PubChem Bioassay and ChEMBL, did not yield any specific information on the biological activity, pharmacological profile, or mechanism of action for this compound.

While the broader class of indane derivatives has been investigated for various biological activities, including as anti-inflammatory agents and ligands for nuclear receptors, there is no direct evidence to suggest that the title compound has been evaluated in these or any other biological assays.

The absence of such data presents both a challenge and an opportunity. For researchers in drug discovery, this compound represents a novel chemical entity with unexplored biological potential. Its inclusion in high-throughput screening campaigns against a variety of biological targets could be a fruitful avenue for identifying new lead compounds.

References

An In-depth Technical Guide on Ethyl 7-Methyl-2,3-dihydro-1H-indene-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological significance of ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document compiles information from closely related analogs to offer valuable insights for researchers. The guide details a plausible synthetic approach, predicted spectroscopic characteristics, and explores the potential of the 2,3-dihydro-1H-indene scaffold in drug discovery, particularly as succinate dehydrogenase inhibitors and tubulin polymerization inhibitors. All quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.

Molecular Structure and Properties

This compound is a bicyclic organic compound with the molecular formula C₁₃H₁₆O₂.[1][2][3] Its structure features a dihydroindene core, which is a fused ring system consisting of a benzene ring and a cyclopentene ring, substituted with a methyl group and an ethyl carboxylate group.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 71042-72-3 | [1][3] |

| Molecular Formula | C₁₃H₁₆O₂ | [1][2][3] |

| Molecular Weight | 204.26 g/mol | [1] |

| Canonical SMILES | CCOC(=O)C1=C2CCCC2=C(C)C=C1 | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2,3-Dihydro-7-methyl-1H-indene-4-carboxylic acid ethyl ester | [1] |

Synthesis and Experimental Protocols

A plausible and efficient method for the synthesis of the 2,3-dihydro-1H-indene core is through a Diels-Alder reaction. This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene ring. In the context of the target molecule, a substituted diene would react with a suitable dienophile, followed by subsequent functional group manipulations to yield the final product.

General Experimental Protocol for the Synthesis of Dihydroindene Derivatives via Diels-Alder Reaction

This protocol is a generalized representation and may require optimization for the specific synthesis of this compound.

Materials:

-

Substituted 1,3-diene

-

Substituted alkene (dienophile)

-

Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) (optional)

-

Anhydrous solvent (e.g., toluene, dichloromethane)

-

Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted 1,3-diene in the anhydrous solvent.

-

Addition of Dienophile: Add the dienophile to the reaction mixture. If a Lewis acid catalyst is used, it is typically added at a low temperature (e.g., 0 °C or -78 °C).

-

Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

-

Characterization: Characterize the purified product by spectroscopic methods (NMR, IR, and MS).

Spectroscopic Data (Predicted and Comparative)

As experimental spectra for this compound are not available, this section provides predicted data based on the analysis of structurally similar compounds.[4][5][6][7]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic Protons: Signals in the range of 7.0-7.5 ppm. Ethyl Group: A quartet around 4.1-4.4 ppm (CH₂) and a triplet around 1.2-1.4 ppm (CH₃). Dihydroindene Protons: Aliphatic protons of the five-membered ring will appear as multiplets in the range of 2.0-3.5 ppm. Methyl Group: A singlet around 2.2-2.5 ppm. |

| ¹³C NMR | Carbonyl Carbon: A signal around 165-175 ppm. Aromatic Carbons: Signals in the range of 120-145 ppm. Ethyl Group: Signals around 60-65 ppm (OCH₂) and 14-15 ppm (CH₃). Dihydroindene Carbons: Aliphatic carbons will appear in the range of 20-40 ppm. Methyl Carbon: A signal around 15-20 ppm. |

| IR (Infrared) | C=O Stretch (Ester): A strong absorption band around 1700-1725 cm⁻¹. C-O Stretch: A strong absorption band in the region of 1100-1300 cm⁻¹. Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region. C-H Stretch (Aromatic and Aliphatic): Bands in the 2850-3100 cm⁻¹ region. |

| Mass Spec. | Molecular Ion (M⁺): A peak at m/z = 204. |

Biological Activity and Potential Applications

The 2,3-dihydro-1H-indene scaffold is present in a variety of biologically active molecules, suggesting that this compound could have interesting pharmacological properties. Research on structurally related compounds has highlighted two primary areas of interest: fungicidal activity through the inhibition of succinate dehydrogenase and anticancer activity via the inhibition of tubulin polymerization.[8][9][10]

Succinate Dehydrogenase Inhibition

Succinate dehydrogenase (SDH), also known as complex II in the mitochondrial electron transport chain, is a crucial enzyme for cellular respiration in many fungi.[8] Inhibitors of SDH (SDHIs) are a significant class of fungicides used in agriculture. The indene scaffold has been identified as a promising pharmacophore for the development of novel SDHIs.[8][11] These compounds bind to the ubiquinone binding site of the SDH enzyme, blocking the electron transport chain and leading to fungal cell death. The lipophilic nature of the indene ring can enhance binding to the hydrophobic pockets of the enzyme.[8]

Tubulin Polymerization Inhibition

Tubulin is a protein that polymerizes into microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and cell shape maintenance.[10][12] Molecules that interfere with tubulin polymerization are potent anticancer agents. Several 2,3-dihydro-1H-indene derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][10] These compounds often bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network is particularly detrimental to rapidly dividing cancer cells. Furthermore, the anti-angiogenic properties of some dihydro-1H-indene derivatives, which inhibit the formation of new blood vessels, can further contribute to their antitumor efficacy by starving tumors of essential nutrients.[9][10]

Conclusion

This compound represents a molecule of interest for further investigation in the fields of medicinal chemistry and agrochemistry. While direct experimental data is currently sparse, the analysis of its structural analogs suggests a high potential for biological activity. The synthetic accessibility of the dihydroindene core, coupled with the known activities of this scaffold as both a succinate dehydrogenase inhibitor and a tubulin polymerization inhibitor, makes this compound and its derivatives attractive targets for future research and development. This technical guide provides a solid foundation for researchers to initiate further studies into the synthesis, characterization, and biological evaluation of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. rsc.org [rsc.org]

- 5. ias.ac.in [ias.ac.in]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors. | Semantic Scholar [semanticscholar.org]

- 12. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in the structural elucidation and characterization of this and related molecules. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring such data, and a visual representation of the molecular structure with corresponding proton assignments.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of structurally analogous compounds. Actual experimental values may vary slightly depending on the specific conditions used for data acquisition.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 | ~7.2 - 7.4 | d | ~8.0 | 1H |

| H6 | ~7.0 - 7.2 | d | ~8.0 | 1H |

| O-CH₂ (ethyl) | ~4.1 - 4.4 | q | ~7.1 | 2H |

| C1-H₂ (benzylic) | ~2.8 - 3.0 | t | ~7.5 | 2H |

| C3-H₂ (benzylic) | ~2.8 - 3.0 | t | ~7.5 | 2H |

| C7-CH₃ (aromatic) | ~2.2 - 2.5 | s | - | 3H |

| C2-H₂ | ~2.0 - 2.2 | p | ~7.5 | 2H |

| O-CH₂-CH₃ (ethyl) | ~1.2 - 1.4 | t | ~7.1 | 3H |

Experimental Protocol

This section details a standard methodology for the acquisition of a high-resolution ¹H NMR spectrum for a small organic molecule such as this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical and should be one that fully dissolves the sample and has minimal overlapping signals with the analyte.[1]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

-

Transfer the solution to a standard 5 mm NMR tube.

2. Instrument and Acquisition Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is recommended for better signal dispersion and resolution.[2]

-

Probe: A standard broadband or inverse detection probe.

-

Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): Typically 16 to 64 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans is generally adequate.

-

Acquisition Time (AQ): Set to achieve good digital resolution, typically 3-4 seconds.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is usually sufficient to cover the entire proton chemical shift range for organic molecules.

-

3. Data Processing:

-

Fourier Transformation: Apply an exponential window function (line broadening, LB) of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the area under each signal to determine the relative number of protons.[1]

Visualization of Proton Environments

The following diagram illustrates the molecular structure of this compound and the distinct proton environments that give rise to the signals in the ¹H NMR spectrum.

Caption: Molecular structure and ¹H NMR signal assignments.

References

Synthesis of Ethyl 7-Methyl-2,3-dihydro-1H-indene-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and synthetic route for ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate, a valuable intermediate in pharmaceutical research and development. The synthesis involves a multi-step process commencing with a Diels-Alder reaction, followed by subsequent aromatization and reduction steps.

Core Synthetic Pathway

The primary route for the synthesis of this compound involves the reaction of 1-pyrrolidino-1-cyclopentene with ethyl sorbate. This reaction proceeds through a Diels-Alder cycloaddition, followed by the elimination of pyrrolidine to yield an intermediate that is subsequently aromatized. The final step involves the reduction of the indene ring system to the desired 2,3-dihydro-1H-indene derivative.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of the Diels-Alder Adduct (Intermediate 1)

-

Enamine Formation: 1-Pyrrolidino-1-cyclopentene is typically prepared in situ or used directly if commercially available. It is formed by the reaction of cyclopentanone with pyrrolidine, usually with azeotropic removal of water.

-

Diels-Alder Reaction: 1-Pyrrolidino-1-cyclopentene (the diene component, after tautomerization of the enamine) is reacted with ethyl sorbate (the dienophile) in an appropriate aprotic solvent, such as dioxane or toluene. The reaction is typically carried out at elevated temperatures.

-

Hydrolysis and Elimination: The resulting Diels-Alder adduct, which is an enamine, is then hydrolyzed under acidic conditions, which also facilitates the elimination of the pyrrolidine moiety to form the cyclohexadiene intermediate.

Step 2: Aromatization to Ethyl 7-methyl-1H-indene-4-carboxylate (Intermediate 2)

The cyclohexadiene intermediate from the previous step is aromatized to form the indene ring system.

-

Reaction: The intermediate is heated with a dehydrogenating agent, such as sulfur or palladium on carbon (Pd/C), in a high-boiling solvent like decalin.

-

Work-up: After the reaction is complete, the mixture is cooled, and the solid catalyst is removed by filtration. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel.

Step 3: Reduction to this compound (Final Product)

The final step is the selective reduction of the double bond in the five-membered ring of the indene.

-

Reaction: Ethyl 7-methyl-1H-indene-4-carboxylate is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to hydrogenation with hydrogen gas, typically at a pressure of 1-3 atmospheres, until the theoretical amount of hydrogen is consumed.

-

Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The final product can be purified by vacuum distillation or column chromatography to afford this compound as a colorless oil.

Quantitative Data

Due to the limited availability of specific experimental data in the public domain for this exact synthesis, the following table presents typical ranges for yields and key analytical data based on analogous reactions.

| Parameter | Value |

| Molecular Formula | C₁₃H₁₆O₂ |

| Molecular Weight | 204.26 g/mol |

| Typical Overall Yield | 30-50% (estimated over 3 steps) |

| ¹H NMR (CDCl₃, δ, ppm) | ~7.2-7.0 (m, 2H, Ar-H), 4.3 (q, 2H, OCH₂), 3.0-2.8 (m, 4H, Ar-CH₂), 2.4 (s, 3H, Ar-CH₃), 2.1 (m, 2H, CH₂), 1.3 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, δ, ppm) | ~168, 144, 142, 135, 128, 125, 122, 60, 32, 30, 25, 18, 14 |

| IR (neat, cm⁻¹) | ~2950, 1715 (C=O), 1600, 1450, 1250 |

| Mass Spec (EI, m/z) | 204 [M]⁺ |

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthetic sequence.

Caption: Logical workflow for the synthesis and quality control.

An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-oxocyclopentyl)-3-hexenoate via Stork Enamine Alkylation

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of the synthesis of ethyl 2-(2-oxocyclopentyl)-3-hexenoate through the Stork enamine alkylation of 1-pyrrolidino-1-cyclopentene with ethyl sorbate. This reaction is a classic example of a Michael addition, leveraging the nucleophilic character of an enamine to achieve C-C bond formation with an α,β-unsaturated ester. This guide will cover the underlying chemical principles, a detailed experimental protocol, and relevant data presented for clarity and reproducibility.

Introduction and Core Principles

The Stork enamine alkylation, developed by Gilbert Stork, is a powerful and versatile method for the α-alkylation of aldehydes and ketones.[1] The reaction proceeds in three main stages:

-

Enamine Formation: A ketone or aldehyde is reacted with a secondary amine, such as pyrrolidine or morpholine, to form a nucleophilic enamine. This step circumvents the issues of polyalkylation often encountered with direct enolate alkylation under strongly basic conditions.

-

Michael Addition: The enamine then acts as a soft nucleophile, attacking an electrophilic Michael acceptor, such as an α,β-unsaturated carbonyl or nitrile.[2]

-

Hydrolysis: The resulting iminium salt is hydrolyzed, typically with a dilute acid, to regenerate the carbonyl group, yielding the final α-alkylated product.[2]

The reaction between 1-pyrrolidino-1-cyclopentene and ethyl sorbate exemplifies this process, where the enamine derived from cyclopentanone adds to the conjugated system of ethyl sorbate.

Signaling Pathways and Reaction Mechanisms

The overall transformation can be visualized as a two-stage process: the formation of the enamine and its subsequent reaction with the Michael acceptor followed by hydrolysis.

Caption: Overall workflow of the two-stage synthesis.

The mechanism of the Michael addition involves the nucleophilic attack of the enamine's α-carbon onto the β-carbon of the conjugated ester. This is followed by protonation and subsequent hydrolysis of the iminium salt to yield the final product.

Caption: Key steps in the Michael addition and hydrolysis.

Experimental Protocols

Part A: Synthesis of 1-Pyrrolidino-1-cyclopentene

This procedure is adapted from typical enamine synthesis protocols.

Materials:

-

Cyclopentanone

-

Pyrrolidine

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add cyclopentanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid.

-

Add toluene as the solvent.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude 1-pyrrolidino-1-cyclopentene is typically used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Part B: Michael Addition and Hydrolysis

Materials:

-

1-Pyrrolidino-1-cyclopentene (from Part A)

-

Ethyl sorbate

-

Dioxane or Benzene (solvent)

-

Hydrochloric acid (aqueous solution, e.g., 10%)

-

Diethyl ether or Ethyl acetate (for extraction)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (drying agent)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column (for purification)

Procedure:

-

Dissolve the crude 1-pyrrolidino-1-cyclopentene (1.0 eq) in an anhydrous solvent such as dioxane or benzene in a round-bottom flask.

-

Add ethyl sorbate (1.0 eq) to the solution.

-

Heat the mixture at reflux for several hours (reaction progress can be monitored by TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add an aqueous solution of hydrochloric acid and stir vigorously for 1-2 hours to ensure complete hydrolysis of the iminium intermediate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-(2-oxocyclopentyl)-3-hexenoate.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the expected product.

Table 1: Properties of Reactants

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 1-Pyrrolidino-1-cyclopentene | C₉H₁₅N | 137.22 | 100-110 (15 mmHg) | 0.941 |

| Ethyl sorbate | C₈H₁₂O₂ | 140.18 | 175 | 0.938 |

Table 2: Expected Product Properties and Yields from Analogous Reactions

| Product | Formula | Molar Mass ( g/mol ) | Typical Yield (%) |

| Ethyl 2-(2-oxocyclopentyl)-3-hexenoate | C₁₃H₂₀O₃ | 224.30 | 60-80* |

*Yields are estimated based on similar Stork enamine reactions with α,β-unsaturated esters and may vary depending on specific reaction conditions.

Conclusion

The Stork enamine alkylation provides an effective and reliable method for the synthesis of ethyl 2-(2-oxocyclopentyl)-3-hexenoate from 1-pyrrolidino-1-cyclopentene and ethyl sorbate. The reaction proceeds under relatively mild conditions and offers good control over mono-alkylation. The protocols and data presented in this guide serve as a comprehensive resource for researchers engaged in organic synthesis and drug development, enabling the reproducible synthesis of this and related compounds. Further optimization of reaction conditions, such as solvent, temperature, and reaction time, may lead to improved yields.

References

An In-depth Technical Guide on the Physical Properties of Ethyl 7-Methyl-2,3-dihydro-1H-indene-4-carboxylate

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate. Due to a lack of experimentally determined data for several key physical characteristics, this document also includes established experimental protocols for their determination. Furthermore, while specific biological activities for this compound are not documented, this guide presents a potential signaling pathway based on the known activities of structurally related dihydroindene derivatives.

Chemical Identity and Molecular Properties

This compound is a member of the indane carboxylate family. Its fundamental molecular properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C13H16O2 | [1][2][3][4] |

| Molecular Weight | 204.26 g/mol | [1][4] |

| CAS Number | 71042-72-3 | [1][2][3] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [1] |

| LogP (Octanol-Water Partition Coefficient) | 2.66 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Core Physical Properties

| Property | Experimental Value | Predicted Value |

| Melting Point | Not Available | Data Not Available |

| Boiling Point | Not Available | Data Not Available |

| Density | Not Available | Data Not Available |

| Solubility | Not Available | Data Not Available |

The lack of experimental data necessitates the use of predictive models, such as Quantitative Structure-Property Relationship (QSPR) models, which can be developed for esters to estimate these properties.[6]

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the core physical properties of organic compounds like this compound.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

-

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the sample gently with a mortar and pestle.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the substance.

-

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

-

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or Thiele tube)

-

Rubber band or wire for attaching the test tube to the thermometer

-

-

Procedure:

-

Place a small amount of the liquid sample (approximately 0.5 mL) into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube with the liquid.

-

Attach the test tube to the thermometer with the rubber band, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in the heating bath.

-

Heat the bath gradually. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the bath to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.

-

Density is the mass of a substance per unit volume.

-

Apparatus:

-

Pycnometer (a flask with a specific volume)

-

Analytical balance

-

Thermometer

-

Water bath

-

-

Procedure:

-

Clean and dry the pycnometer thoroughly and record its mass (m1).

-

Fill the pycnometer with the liquid sample, ensuring no air bubbles are present.

-

Place the pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

-

Adjust the volume of the liquid to the pycnometer's calibration mark.

-

Dry the outside of the pycnometer and weigh it (m2).

-

The mass of the liquid is m_liquid = m2 - m1.

-

The density (ρ) is calculated using the formula: ρ = m_liquid / V, where V is the calibrated volume of the pycnometer.

-

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

-

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Graduated pipettes

-

A selection of solvents (e.g., water, ethanol, acetone, hexane)

-

-

Procedure:

-

Place a small, accurately weighed amount of the solute (e.g., 10 mg) into a test tube.

-

Add a small, measured volume of the solvent (e.g., 1 mL).

-

Agitate the mixture vigorously using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for the presence of undissolved solute.

-

If the solute has completely dissolved, it is considered soluble at that concentration.

-

If the solute has not completely dissolved, the mixture can be classified as partially soluble or insoluble. Further solvent can be added incrementally to determine the approximate solubility limit.

-

Potential Biological Activity and Signaling Pathway

While no specific biological activity has been reported for this compound, research into structurally similar compounds provides insights into potential therapeutic applications. Dihydro-1H-indene derivatives have been identified as tubulin polymerization inhibitors, a mechanism of action shared by several successful anti-cancer drugs.[7] These compounds can bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis in cancer cells.

The indane framework is also recognized as a valuable scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anti-inflammatory and neuroprotective effects.[8]

Below is a diagram illustrating the proposed mechanism of action for a generic dihydro-1H-indene derivative as a tubulin polymerization inhibitor.

Caption: Mechanism of tubulin polymerization inhibition.

This diagram illustrates how a dihydro-1H-indene derivative can interfere with the normal process of microtubule formation, a critical process for cell division, thereby leading to cell cycle arrest and programmed cell death in cancerous cells.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information on predicted properties and potential biological activities should be considered theoretical and requires experimental validation. Researchers should adhere to all applicable safety guidelines when handling chemical substances.

References

- 1. chemscene.com [chemscene.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound - CAS:71042-72-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eburon-organics.com [eburon-organics.com]

ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate IUPAC name

An In-depth Technical Guide to Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate

This technical guide provides a comprehensive overview of this compound, a chemical compound of interest to researchers, scientists, and professionals in drug development. The guide details its chemical identity, synthesis, and potential applications, with a focus on its role as a building block in medicinal chemistry. Given the limited specific research on this molecule, this guide also incorporates data and protocols from closely related analogs to illustrate the therapeutic potential of the 2,3-dihydro-1H-indene scaffold.

Compound Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is also referred to as 2,3-Dihydro-7-methyl-1H-indene-4-carboxylic acid ethyl ester.[2]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 71042-72-3 | [1][2] |

| Molecular Formula | C₁₃H₁₆O₂ | [1][2] |

| Molecular Weight | 204.26 g/mol | [2] |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | [2] |

| logP (octanol-water partition coefficient) | 2.66042 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Rotatable Bonds | 2 | [2] |

| Purity | ≥97% (typical commercial grade) | [2] |

| Storage | Room temperature | [2] |

Synthesis

Caption: General workflow for the synthesis of 2,3-dihydro-1H-indene derivatives.

Representative Experimental Protocol for Synthesis of a Dihydro-1H-indene Derivative

The following protocol is for the synthesis of a related compound, ethyl 2-(4-methylbenzoyl)-2,3-dihydro-1H-indene-2-carboxylate, and is provided as a representative example of the synthetic methodology.[4]

-

Reaction Setup: In a suitable reaction vessel, combine 1,4-dibromo-2,3-bis(bromomethyl)benzene (1.0 mmol), ethyl 3-oxo-3-(p-tolyl)propanoate (1.0 mmol), and Caesium Carbonate (Cs₂CO₃) (2 mmol) in Dimethyl sulfoxide (DMSO) (5 ml).

-

Reaction Execution: Stir the mixture at room temperature for 30 minutes, monitoring the conversion of substrates by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with 1M HCl (aqueous) and extract the product with Ethyl Acetate (3 x 50 ml).

-

Purification: Combine the organic layers and concentrate under reduced pressure. Purify the resulting crude product by column chromatography (eluent: petroleum ether/EtOAc = 50/1) to afford the final product as a white solid.

Applications in Drug Discovery and Research

This compound is categorized as a Protein Degrader Building Block .[5] This suggests its primary utility is in the synthesis of bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs). PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as a fragment for the E3 ligase ligand, the linker, or the target protein ligand portion of the PROTAC.

Caption: Conceptual PROTAC structure showing the potential integration of the indene building block.

Biological Activities of the 2,3-dihydro-1H-indene Scaffold

The 2,3-dihydro-1H-indene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities.

Table 2: Reported Biological Activities of 2,3-dihydro-1H-indene Derivatives

| Biological Activity | Description | Key Findings | Reference |

| Antitumor/Anti-angiogenic | Inhibition of tubulin polymerization | A derivative, compound 12d, showed potent antiproliferative activity against four cancer cell lines with IC₅₀ values ranging from 0.028 to 0.087 µM. It was found to bind to the colchicine site on tubulin. | [6] |

| Anti-inflammatory | Mechanism not fully elucidated | Derivatives of the indene scaffold are being investigated for their potential anti-inflammatory properties. | [7] |

| Melatonergic Agonism | Selective agonism at the MT2 receptor | A novel class of chiral 2,3-dihydro-1H-indene derivatives was designed and synthesized as melatonergic ligands, showing potential for treating sleep disorders. | [8] |

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the biological activity of compounds based on the 2,3-dihydro-1H-indene scaffold. These are generalized from published studies and may require optimization.

In Vitro Cell Growth Inhibition Assay (CCK-8 Assay)

This protocol is adapted from a study on dihydro-1H-indene derivatives as tubulin inhibitors.[6]

-

Cell Culture: Culture selected human cancer cell lines (e.g., K562, A549, HCT116, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a positive control (e.g., Combretastatin A-4) for 48 hours.

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 1-4 hours.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values using appropriate software (e.g., GraphPad Prism).

Caption: A general workflow for the in vitro screening of chemical compounds.

Conclusion

This compound is a valuable chemical intermediate, particularly as a building block for constructing targeted protein degraders. While direct biological data on this specific molecule is sparse, the broader family of 2,3-dihydro-1H-indene derivatives has demonstrated significant potential in oncology and other therapeutic areas. The protocols and data presented in this guide offer a framework for researchers to synthesize, evaluate, and utilize this and related compounds in drug discovery and development programs. Future research should focus on elucidating the specific biological targets and therapeutic applications of this compound and its derivatives.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. chemscene.com [chemscene.com]

- 3. 2,3-Dihydro-7-methyl-1H-indene-4-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. calpaclab.com [calpaclab.com]

- 6. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. methyl 1-(hydroxymethyl)-2,3-dihydro-1H-indene-4-carboxylate | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

The Genesis of a Therapeutic Scaffold: An In-depth Technical Guide to the Discovery and History of Indene Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indene framework, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a five-membered cyclopentene ring, represents a privileged scaffold in medicinal chemistry. First isolated from coal tar in 1890 by German chemists Wilhelm von Miller and Johannes Rohde, indene itself was initially of interest for its chemical properties and reactivity. However, the subsequent discovery and development of its carboxylated derivatives unlocked a vast potential for therapeutic applications, leading to the creation of potent anti-inflammatory, analgesic, and anticancer agents. This technical guide provides a comprehensive overview of the discovery and history of indene carboxylates, detailing key synthetic milestones, experimental protocols, and their evolution into critical components of modern drug discovery.

The Dawn of Indene Chemistry: From Coal Tar to the First Carboxylate

The story of indene carboxylates begins with the initial isolation of the parent indene molecule. In 1890, von Miller and Rohde identified a new hydrocarbon in the 175–185 °C boiling fraction of coal tar.[1] They named it "indene" due to the indigo-like color produced in certain condensation reactions.[1] The weakly acidic nature of the methylene protons on the five-membered ring was key to its separation from other hydrocarbons.[1]

While the early focus was on the parent hydrocarbon, the late 19th century saw the first foray into the synthesis of its derivatives. One of the earliest documented syntheses of an indene carboxylic acid was reported in 1894 by Perkin and Revay.[2] Their work described the preparation of an "indenecarboxylic acid," marking a pivotal moment in the history of this compound class.[2]

A significant early synthesis of a related precursor, 1-indanone, from a carboxylic acid was later described by Price and Lewis in 1939. They achieved the cyclization of hydrocinnamic acid to 1-indanone, a key intermediate for many indene derivatives.[3]

The Evolution of Synthetic Methodologies

The synthetic routes to indene carboxylates have evolved significantly from the early methods. Initial strategies often involved harsh conditions and yielded limited structural diversity. Over the decades, the development of new reagents and catalytic systems has enabled more efficient, selective, and versatile syntheses.

Classical Approaches

1. Intramolecular Friedel-Crafts Acylation: A foundational method for constructing the indene core involves the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids. This reaction, typically promoted by strong acids like polyphosphoric acid (PPA) or Lewis acids, remains a staple in the synthesis of 1-indanones, which can then be further functionalized to indene carboxylates.

2. Perkin and Revay's Synthesis of an "Indenecarboxylic Acid" (1894): This early method involved the hydrolysis of the product from the reaction of ortho-xylylene dibromide with ethylic sodiomalonate, followed by heating to induce decarboxylation and form the indenecarboxylic acid.[2]

Modern Synthetic Methods

Modern organic synthesis has introduced a plethora of new methods for constructing the indene carboxylate scaffold with greater efficiency and control.

1. Palladium- and Rhodium-Catalyzed Annulations: Transition metal-catalyzed reactions have revolutionized the synthesis of complex organic molecules, and indenes are no exception. For instance, the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a Rh(I) catalyst can produce indene derivatives in high yields.[4]

2. Ring-Closing Metathesis (RCM): Readily available substituted phenols can be used as starting materials in a sequence involving a Palladium-catalyzed Suzuki coupling followed by a Ruthenium-catalyzed ring-closing metathesis to construct functionalized indene derivatives in excellent yields.

Indene Carboxylates in Drug Discovery: The Rise of a Therapeutic Powerhouse

The therapeutic potential of indene carboxylates came to the forefront with the development of non-steroidal anti-inflammatory drugs (NSAIDs). The indene scaffold, particularly when functionalized with a carboxylic acid moiety, proved to be an excellent pharmacophore for inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Sulindac: A Landmark Indene Carboxylate NSAID

The discovery of Sulindac, an indene-3-acetic acid derivative, was a major milestone. It is a prodrug that is converted in the body to its active sulfide metabolite, which is a potent inhibitor of COX-1 and COX-2 enzymes.[5] This prodrug approach was designed to reduce the gastrointestinal side effects commonly associated with NSAIDs.

Table 1: Key Indene Carboxylate Derivatives and their Biological Activities

| Compound Name | Structure | Therapeutic Class | Target(s) | Reported IC50 Values |

| Sulindac | {(1Z)-5-fluoro-2-methyl-1-[4-(methylsulfinyl)benzylidene]-1H-indene-3-yl}acetic acid | NSAID | COX-1, COX-2 | Varies for active sulfide metabolite |

| Indomethacin (related indole derivative) | {1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl}acetic acid | NSAID | COX-1, COX-2 | COX-1: ~0.1 µM, COX-2: ~1.5 µM |

| Compound 12d (dihydro-1H-indene derivative) | Not fully specified | Tubulin Polymerization Inhibitor | Tubulin | 0.028−0.087 µM (antiproliferative)[6] |

| 1H-inden-1-one-3-carboxylic acid derivative | Substituted 1H-inden-1-one-3-carboxylic acid | Antiviral (potential) | Caspase | 10.8 nM[7] |

Beyond Inflammation: Anticancer and Other Therapeutic Applications

The biological activities of indene carboxylates extend beyond their anti-inflammatory effects. Certain derivatives have shown promise as anticancer agents. Their mechanism of action in this context is often linked to the inhibition of signaling pathways that are crucial for cancer cell proliferation and survival, such as the Ras/Raf/MAPK pathway.

Signaling Pathways Modulated by Indene Carboxylates

Several indene derivatives have been shown to interfere with key cellular signaling cascades, contributing to their therapeutic effects. The Ras/Raf/MAPK (Mitogen-Activated Protein Kinase) pathway is a critical signaling route that regulates cell growth, proliferation, and differentiation. Dysregulation of this pathway is a hallmark of many cancers.

Detailed Experimental Protocols

Synthesis of 1-Indanone from Hydrocinnamic Acid (Price and Lewis, 1939 - Adapted)

Materials:

-

Hydrocinnamic acid

-

20% Sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Diethyl ether

-

Heating mantle, round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of hydrocinnamic acid and 20% sulfuric acid is heated to 140 °C.

-

The reaction is monitored for the cessation of gas evolution.

-

After cooling, the reaction mixture is extracted with diethyl ether.

-

The organic layer is washed with saturated sodium bicarbonate solution and then with water.

-

The ethereal solution is dried over anhydrous magnesium sulfate.

-

The diethyl ether is removed by distillation, and the resulting 1-indanone is purified by vacuum distillation.

Synthesis of 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid (Modern Example)

Materials:

-

6-bromo-2,3-dihydro-1H-indene-1-carbonitrile

-

Ethanol

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (1 N)

-

Ethyl acetate (EA)

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

To a solution of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile (1 g, 4.50 mmol) in ethanol (60 mL), potassium hydroxide (20 g, 178.24 mmol) is added.

-

The mixture is stirred at 100 °C for 16 hours.

-

The solvent is concentrated under reduced pressure.

-

The aqueous phase is adjusted to pH 3 with 1 N HCl.

-

The solution is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.

Conclusion

The journey of indene carboxylates from their initial discovery in the late 19th century to their current status as a cornerstone of medicinal chemistry is a testament to the power of organic synthesis and the relentless pursuit of therapeutic innovation. From the early, often arduous, synthetic methods to the sophisticated catalytic systems of today, the ability to construct and modify the indene scaffold has led to the development of life-changing medicines. The rich history and evolving synthetic landscape of indene carboxylates continue to inspire the design of new therapeutic agents, promising a future where this remarkable chemical entity will undoubtedly play an even greater role in human health.

References

- 1. Synthesis of selectively deuterated fulvenes and indenes from enediynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indene synthesis [organic-chemistry.org]

- 5. 1H-Indene-1-carboxylic acid, 2,3-dihydro- | C10H10O2 | CID 85728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102603520A - Method for preparing 1H-indene-1-ketone-3-methanoic acid compound - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Ethyl 7-Methyl-2,3-Dihydro-1H-Indene-4-Carboxylate in Organic Synthesis

A comprehensive search of scientific and patent literature reveals a notable absence of specific, published applications for ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate as a starting material or intermediate in organic synthesis. While the indane scaffold itself is a valuable pharmacophore in drug discovery, and numerous syntheses of various indane and indanone derivatives have been reported, detailed experimental protocols and quantitative data for reactions involving this specific molecule are not publicly available.

This document, therefore, provides a prospective overview of potential, non-validated applications based on the general reactivity of the indane carboxylate scaffold. The experimental protocols provided are representative examples for these classes of reactions and should be considered hypothetical for this compound, requiring optimization and validation.

Potential Synthetic Utility

This compound possesses several reactive sites that could be exploited in organic synthesis:

-

Ester Functional Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups such as amides, acid chlorides, or other esters.

-

Aromatic Ring: The benzene ring is susceptible to electrophilic aromatic substitution reactions. The directing effects of the alkyl and ester substituents would need to be considered.

-

Benzylic Positions: The methylene groups of the cyclopentane ring are at benzylic positions and could potentially undergo oxidation or free-radical halogenation.

Prospective Applications and Representative Protocols

Hydrolysis to 7-Methyl-2,3-dihydro-1H-indene-4-carboxylic acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation that would yield a key building block for further derivatization, particularly in the synthesis of amide libraries for biological screening.

Representative Protocol (Base-Catalyzed Hydrolysis):

-

To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v), add lithium hydroxide monohydrate (2.0 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

-

Acidify the aqueous residue to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

Purify the product by recrystallization or column chromatography.

| Reactant | Product | Reagents and Conditions | Typical Yield Range | Typical Reaction Time |

| This compound | 7-Methyl-2,3-dihydro-1H-indene-4-carboxylic acid | LiOH·H₂O, THF/H₂O, Room Temperature | 85-95% | 4-12 hours |

Note: The quantitative data in the table is hypothetical and based on general ester hydrolysis reactions.

Friedel-Crafts Acylation of the Aromatic Ring

The indane ring system can undergo Friedel-Crafts acylation to introduce a ketone functionality. The position of acylation would be directed by the existing substituents. For this specific molecule, acylation is anticipated to occur at the position para to the methyl group and meta to the carboxylate group.

Representative Protocol (Friedel-Crafts Acylation):

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add acetyl chloride (1.1 eq) dropwise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Pour the reaction mixture slowly into a beaker of crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

| Reactant | Product (Hypothetical) | Reagents and Conditions | Typical Yield Range | Typical Reaction Time |

| This compound | Ethyl 6-acetyl-7-methyl-2,3-dihydro-1H-indene-4-carboxylate | Acetyl chloride, AlCl₃, DCM, 0 °C to Room Temperature | 60-80% | 2-6 hours |

Note: The product structure and quantitative data are hypothetical and based on general Friedel-Crafts acylation principles.[1][2][3]

Signaling Pathways and Experimental Workflows

As there are no specific biological applications or detailed synthetic routes published for this compound, diagrams of signaling pathways are not applicable. However, a generalized experimental workflow for the potential derivatization of this compound can be visualized.

Caption: Hypothetical workflow for the derivatization of this compound.

Conclusion

While this compound is commercially available, its application in organic synthesis remains undocumented in the accessible scientific literature. The protocols and data presented here are representative of the potential reactivity of the indane carboxylate scaffold and should serve as a starting point for researchers interested in exploring the synthetic utility of this compound. Any application of these protocols would require rigorous experimental validation and optimization.

References

Application Notes and Protocols for Ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical properties, synthesis, and handling of ethyl 7-methyl-2,3-dihydro-1H-indene-4-carboxylate. Due to the limited publicly available data on the specific biological applications of this compound, this document focuses on its chemical characteristics and provides potential avenues for research based on structurally related molecules.

Chemical Properties and Data

This compound is a substituted indene derivative. Below is a summary of its key chemical data.[1][2][3]

| Property | Value | Reference |

| CAS Number | 71042-72-3 | [1][2][3] |

| Molecular Formula | C₁₃H₁₆O₂ | [1][2][3] |